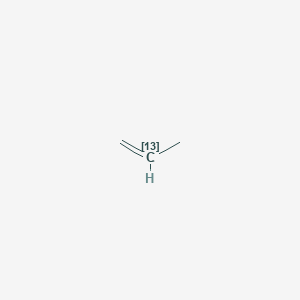

Propene-2-13C

描述

Significance of Isotopic Enrichment in Modern Chemical Science

Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element within a sample. youtube.com This technique has profound implications across various scientific disciplines, including chemistry, medicine, and environmental science. youtube.combritannica.com By replacing an atom in a molecule with its heavier, stable isotope, researchers can track the molecule's fate in chemical or biological systems without altering its chemical properties. creative-proteomics.comacs.org This ability to "label" and follow molecules has revolutionized our understanding of everything from metabolic pathways to the mechanisms of complex chemical reactions. youtube.comacs.org

The core principle behind isotopic enrichment lies in the fact that isotopes of an element, while having the same number of protons and electrons, differ in their number of neutrons, resulting in different atomic masses. youtube.com This mass difference, though subtle, can be detected by modern analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.combritannica.com This allows scientists to distinguish between the labeled and unlabeled molecules, providing a clear window into the intricate dance of atoms during a reaction. britannica.com

Principles and Advantages of 13C Isotopic Labeling for Research Applications

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that is widely used for isotopic labeling. creative-proteomics.comnumberanalytics.com One of the primary advantages of using ¹³C is its safety, as it does not emit radiation. creative-proteomics.com This makes it suitable for a wide range of experiments, including those involving biological systems. creative-proteomics.com

The key advantage of ¹³C labeling lies in its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR provides a much larger chemical shift range compared to proton (¹H) NMR, resulting in spectra with less signal overlap and greater resolution. nih.gov This allows for more precise identification and quantification of different carbon environments within a molecule. nih.gov Furthermore, the specific placement of a ¹³C atom within a molecule, as in Propene-2-¹³C, allows researchers to probe specific reaction sites and gain detailed mechanistic information. acs.org The ability to trace the flow of ¹³C-labeled substrates through metabolic pathways has been particularly transformative in fields like cancer research. numberanalytics.com

Historical Context and Evolution of Propene-2-13C as a Mechanistic Probe and Tracer

The use of isotopic tracers has a long history in chemistry, with early applications focusing on understanding reaction mechanisms. The development of sophisticated analytical techniques like NMR spectroscopy and mass spectrometry greatly expanded the utility of isotopically labeled compounds.

Propene-2-¹³C, specifically, has been instrumental in elucidating the mechanisms of various chemical reactions. For instance, in combustion research, the use of propane-2-¹³C helped demonstrate that all three carbon atoms in propane (B168953) contribute equally to soot formation. tandfonline.com In the field of catalysis, studies utilizing ¹³C-labeled propene have been crucial in understanding the pathways of reactions like propane ammoxidation, a key industrial process for producing acrylonitrile (B1666552). acs.org These studies have helped to confirm or rule out proposed reaction intermediates and pathways. acs.org The evolution of its use reflects the increasing sophistication of analytical methods and the growing need for detailed mechanistic understanding in chemical synthesis and industrial processes.

Overview of Research Domains Utilizing this compound

The application of Propene-2-¹³C as a research tool spans several key domains of chemistry:

Polymer Chemistry: In the study of polymerization reactions, Propene-2-¹³C is used to investigate the microstructure of polymers like polypropylene (B1209903). researchgate.netacs.orgresearchgate.net By analyzing the distribution of the ¹³C label in the polymer chain using ¹³C NMR, researchers can gain insights into the stereochemistry of the polymerization process and the nature of the catalyst's active sites. researchgate.netacs.orgresearchgate.net This information is vital for designing catalysts that produce polymers with specific desired properties.

Catalysis: Propene-2-¹³C is a powerful probe for studying the mechanisms of catalytic reactions. For example, it has been used to investigate the aromatization of propene over zeolite catalysts, helping to identify key intermediates and reaction pathways. acs.orglidsen.comlidsen.com It has also been employed to study the ammoxidation of propane to acrylonitrile, providing evidence for a direct conversion pathway. acs.org

Metabolic Research: While direct applications in this area are less common than for other ¹³C-labeled compounds, the principles demonstrated with Propene-2-¹³C are fundamental to metabolic flux analysis. numberanalytics.com This field uses ¹³C-labeled substrates to trace the flow of carbon through metabolic networks, providing a quantitative understanding of cellular metabolism. numberanalytics.com

Combustion Science: As mentioned earlier, Propene-2-¹³C has been used to study the formation of pollutants like soot during combustion. tandfonline.com By tracking the fate of the labeled carbon atom, researchers can better understand the chemical processes that lead to the formation of these harmful byproducts.

Structure

3D Structure

属性

IUPAC Name |

(213C)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH]=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575911 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37020-81-8 | |

| Record name | (2-~13~C)Prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37020-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propene 2 13c and Derivatives

Precursor Selection and Strategies for Site-Specific ¹³C Incorporation

Strategies for site-specific ¹³C incorporation often rely on well-established organic reactions where the labeled carbon atom's position is maintained throughout the reaction sequence. For example, the reduction of [2-¹³C]acetone to [2-¹³C]isopropanol preserves the isotopic label at the central carbon. This labeled alcohol can then undergo further reactions, such as dehydration, to yield the target molecule, Propene-2-13C. The key is to design a synthetic pathway that avoids any reactions that could lead to scrambling of the isotopic label.

Advanced Synthetic Routes for this compound Production

Several advanced synthetic routes are employed for the production of this compound, each with its own set of advantages and challenges. The choice of method often depends on the desired scale, purity, and the availability of the labeled precursors.

A primary and straightforward method for synthesizing this compound is the acid-catalyzed dehydration of Isopropanol-2-13C. vaia.commdpi.comresearchgate.net This reaction typically involves heating the labeled isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, or passing its vapor over a solid acid catalyst like alumina (B75360) at elevated temperatures. vaia.comgoogle.com The reaction proceeds via an E1 elimination mechanism, where the protonated hydroxyl group leaves as a water molecule, and a subsequent deprotonation of an adjacent carbon atom forms the double bond. vaia.com

The general equation for this reaction is: (CH₃)₂¹³CHOH → CH₃-¹³CH=CH₂ + H₂O vaia.com

The conditions for this reaction, such as temperature and catalyst choice, are crucial for maximizing the yield of propene and minimizing the formation of byproducts like diisopropyl ether. mdpi.comgoogle.com For instance, temperatures around 250°C to 350°C are often employed when using solid acid catalysts. google.comekb.eg

Table 1: Catalysts and Conditions for Isopropanol Dehydration

| Catalyst | Temperature (°C) | Propene Selectivity (%) | Reference |

|---|---|---|---|

| γ-Alumina | 320 | >99 | google.com |

| CeFeO₃/Silica | 250 | 100 | ekb.eg |

| t-ZrO₂/AgCeO₂ | >450 | High | acs.org |

Catalytic cracking is another powerful technique for producing alkenes like propene from larger hydrocarbon chains. k-state.edursc.org In the context of isotopic labeling, this method can be adapted to produce this compound by using a specifically labeled, longer-chain alkane as the feedstock. The process involves passing the hydrocarbon over a catalyst, typically a zeolite, at high temperatures. rsc.orgtandfonline.com The catalyst's acidic sites facilitate the breaking of carbon-carbon bonds, leading to the formation of smaller, more valuable hydrocarbons, including propene. rsc.org

The distribution of the ¹³C label in the final products depends on the cracking mechanism and the position of the label in the starting material. acs.orgacs.org For instance, cracking of a linear alkane labeled at a central carbon position could potentially yield this compound. This method is particularly relevant in the petrochemical industry and can be applied to tracer studies in complex hydrocarbon transformations. k-state.eduacs.orgacs.org

Dehydration of Isopropanol-2-13C

Purification and Isolation Techniques for High Isotopic Purity

Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, byproducts, and potentially other isotopomers. Achieving high isotopic and chemical purity is paramount for its intended applications. Common purification techniques for a volatile compound like propene include cryogenic distillation and preparative gas chromatography (GC).

Cryogenic distillation separates components based on their boiling points. For propene (boiling point: -47.7 °C), this involves cooling the mixture to very low temperatures to selectively condense and separate the different fractions. guidechem.com Preparative GC is a highly effective method for isolating pure compounds from a mixture. The mixture is vaporized and passed through a column, where different components travel at different rates, allowing for their separation and collection. This technique is particularly useful for removing impurities with similar boiling points.

Analytical Verification of Isotopic Enrichment and Positional Specificity

After purification, it is essential to analytically verify the isotopic enrichment and the precise location of the ¹³C atom within the propene molecule. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). omicronbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides direct information about the carbon skeleton of a molecule. pnrjournal.comresearchgate.net In the ¹³C NMR spectrum of this compound, the signal corresponding to the C2 carbon will be significantly enhanced due to the isotopic enrichment. Furthermore, ¹H NMR can also be used to confirm the position of the label by observing the ¹³C-¹H coupling patterns. omicronbio.comacs.org Quantitative NMR methods can be employed to determine the level of isotopic enrichment with high accuracy. omicronbio.com

Mass Spectrometry (MS): Mass spectrometry separates ions based on their mass-to-charge ratio. For this compound, the molecular ion peak will appear at m/z 43, one mass unit higher than that of unlabeled propene (m/z 42). By analyzing the fragmentation pattern and the relative intensities of the isotopic peaks, the isotopic enrichment can be determined. acs.orgusgs.gov Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful as they combine the separation power of GC with the detection capabilities of MS. acs.org

Table 2: Analytical Techniques for Verification

| Technique | Information Provided | Reference |

|---|---|---|

| ¹³C NMR | Positional specificity, isotopic enrichment | omicronbio.compnrjournal.com |

| ¹H NMR | ¹³C-¹H coupling, positional confirmation | omicronbio.comacs.org |

| Mass Spectrometry | Isotopic enrichment, molecular weight | acs.orgusgs.gov |

| GC-MS | Purity, isotopic enrichment | acs.org |

Advanced Spectroscopic Characterization Utilizing Propene 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining molecular structure, and the use of 13C-labeled compounds like Propene-2-13C significantly amplifies its capabilities. The presence of the 13C nucleus at a specific site allows for unambiguous signal assignment and detailed investigation of its chemical environment and reactivity.

In a standard propene molecule, the three carbon atoms exist in distinct chemical environments, resulting in three separate signals in a 13C NMR spectrum. docbrown.info The specific location of these signals, or chemical shifts (δ), is determined by the electronic environment of each carbon nucleus. weebly.com The introduction of a 13C label at the C2 position does not significantly alter the chemical shifts but dramatically increases the intensity of the signal for the labeled carbon, making it easily distinguishable.

The differentiation of carbon environments is crucial for structural analysis. The C1 (CH2) and C2 (CH) carbons are sp2-hybridized due to the double bond, causing them to appear downfield (at higher ppm values) compared to the sp3-hybridized C3 (CH3) carbon. libretexts.org Attaching an electronegative atom to a carbon, or the presence of a double bond, deshields the nucleus from the external magnetic field, resulting in a higher chemical shift. weebly.comlibretexts.org

Below is a table summarizing the typical 13C NMR chemical shifts for propene, which are essential for differentiating the carbon environments. The use of this compound ensures the signal for the CH group is prominent and easily tracked.

Table 1: Typical 13C NMR Chemical Shifts for Propene

| Carbon Atom | Hybridization | Chemical Environment | Typical Chemical Shift (δ) in ppm |

|---|---|---|---|

| C1 | sp2 | =CH2 (Terminal alkene) | ~116 ppm docbrown.info |

| C2 | sp2 | =CH- (Internal alkene) | ~136 ppm docbrown.info |

| C3 | sp3 | -CH3 (Methyl group) | ~18-26 ppm docbrown.inforsc.org |

Note: Chemical shifts are relative to a tetramethylsilane (B1202638) (TMS) standard at 0.0 ppm. docbrown.info Values can vary slightly based on solvent and experimental conditions.

While 1D NMR provides information about the different carbon environments, multi-dimensional NMR techniques are indispensable for elucidating the connectivity between atoms in complex systems. nih.govnumberanalytics.com These methods correlate signals from different nuclei, building a detailed map of the molecular structure. When using this compound, these techniques leverage the labeled carbon to trace pathways and confirm structures in reaction products or complex mixtures like polymers. researchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shift of a proton directly to the carbon to which it is attached. creative-biostructure.comsc.edu For this compound, an HSQC spectrum would show a strong cross-peak connecting the proton signal of the C2 hydrogen with the 13C signal of the labeled C2 carbon. This provides an unambiguous assignment of the C-H bond at the labeled site. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range connections, correlating proton and carbon nuclei that are separated by two or three bonds. nih.govunl.edu In the context of this compound, the labeled C2 carbon would show correlations to the protons on the C1 (=CH2) and C3 (-CH3) carbons. This is invaluable for determining the carbon backbone structure of reaction products derived from the propene unit. unl.edu

Total Correlation Spectroscopy (TOCSY): TOCSY is a homonuclear technique that reveals correlations between all protons within a coupled spin system, not just those on adjacent atoms. creative-biostructure.com While it doesn't directly involve the 13C nucleus, it is used alongside heteronuclear experiments to map out the complete proton network of a molecule. When a reaction product is formed from this compound, TOCSY can help identify the entire alkyl chain that originated from the propene molecule, which can then be linked to the labeled carbon's final position using HSQC and HMBC.

Table 2: Application of Multi-Dimensional NMR with this compound

| NMR Technique | Type of Correlation | Information Gained with this compound |

|---|---|---|

| HSQC | 1-bond 1H-13C | Unambiguously identifies the proton directly attached to the labeled C2 carbon. creative-biostructure.comsc.edu |

| HMBC | 2- to 3-bond 1H-13C | Maps the connectivity from the labeled C2 carbon to protons on adjacent carbons (C1 and C3). nih.gov |

| TOCSY | Multi-bond 1H-1H | Identifies the entire proton spin system derived from the propene molecule in a larger product. creative-biostructure.com |

A significant application of this compound is in monitoring chemical reactions in real-time (in situ) or under actual operating conditions (operando). researchgate.net Magic Angle Spinning (MAS) NMR allows for high-resolution spectra to be obtained from solid or semi-solid samples, such as catalysts. By using this compound as a reactant, researchers can follow the transformation of the central carbon atom, identify intermediates, and elucidate reaction mechanisms. researchgate.net

Studies have utilized this compound and its saturated analogue, Propane-2-13C, to investigate catalytic processes over zeolites like H-ZSM-5 and H-MFI. researchgate.netresearchgate.net

Benzene (B151609) Isopropylation: In the reaction of this compound with benzene to form cumene, 13C MAS NMR was used to trace the fate of the labeled carbon. The results confirmed a classic carbenium ion alkylation mechanism. scispace.com

Propane (B168953) Activation and Conversion: In studies of propane conversion over Zn/H-MFI catalysts, Propane-2-13C was used to differentiate reaction pathways. On H-MFI alone, the initial step was 13C label scrambling, suggesting a carbonium ion mechanism. In contrast, on the zinc-modified catalyst, the formation of propene oligomers was observed, indicating a bifunctional mechanism involving dehydrogenation on zinc sites. researchgate.net

Double Bond Shift: The transformation of propene on silicalite-1 was studied using propene labeled at the C3 position. 1H MAS NMR was used to monitor the transfer of the 13C label from the methyl group to the methylene (B1212753) group, revealing that a double bond shift is the main reaction pathway at lower temperatures. researchgate.net

These in situ studies provide direct evidence of reaction intermediates and pathways that would be difficult to obtain through conventional analysis of final products alone.

Application of Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, TOCSY) for Complex Systems

Mass Spectrometry (MS) for Isotopic Distribution and Product Identification

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The use of isotopically labeled compounds like this compound is a powerful strategy in MS analysis for confirming the incorporation of the label and for tracing its path through fragmentation patterns. researchgate.net

For natural, unlabeled propene (C3H6), the molecular ion peak [M]+ appears at an m/z of 42. A much smaller peak, known as the M+1 peak, appears at m/z 43 due to the natural abundance of 13C (~1.1%). docbrown.infomsu.edu When this compound is analyzed, the molecular ion peak is shifted to m/z 43, becoming the base peak or a major peak, confirming the successful labeling.

Analyzing the fragmentation pattern provides further insight. In the mass spectrum of unlabeled propene, a prominent peak is often seen at m/z 41, corresponding to the loss of a hydrogen atom to form the allyl cation [C3H5]+. docbrown.info For this compound, the fragmentation can help determine which atoms are lost from the parent ion, aiding in the identification of reaction products and the elucidation of reaction mechanisms. For instance, in the ammoxidation of propane to acrylonitrile (B1666552), studies using 13C-labeled propane and analyzing the products with NMR and MS determined that the reaction proceeds via a direct pathway without skeletal rearrangement of the carbon backbone. acs.orgacs.org

Table 3: Primary Mass Spectrometry Ions for Unlabeled and Labeled Propene

| Ion | Formula (Unlabeled) | m/z (Unlabeled) | Formula (this compound) | m/z (Labeled) | Description |

|---|---|---|---|---|---|

| Molecular Ion | [C3H6]+ | 42 docbrown.info | [12C2 13CH6]+ | 43 | The intact molecule minus one electron. |

| M-1 Ion | [C3H5]+ | 41 docbrown.info | [12C2 13CH5]+ | 42 | Loss of a hydrogen atom (allyl cation). |

| M-15 Ion | [C2H3]+ | 27 | [12C 13CH3]+ or [12C2H3]+ | 28 or 27 | Loss of a methyl radical (-CH3). |

Complementary Spectroscopic Techniques (e.g., Infrared, Raman) for Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques are complementary to NMR and MS and can be used for structural confirmation. The substitution of a 12C atom with a 13C atom alters the vibrational frequencies of the molecule due to the change in mass.

The vibrational frequency of a bond is dependent on the masses of the connected atoms; a heavier isotope will lead to a lower vibrational frequency (a redshift). This isotopic shift provides a clear spectroscopic marker for the labeled bond.

While high-resolution IR spectra have been extensively studied for the related 2-13C-propane molecule, the principles apply directly to propene. researchgate.netillinois.eduslideplayer.com Key vibrational modes for propene that would be affected by 2-13C labeling include:

C=C Stretch: This is a characteristic vibration for alkenes, typically appearing around 1650 cm-1. In this compound, the C=13C bond will cause this peak to shift to a lower wavenumber compared to the C=12C bond in unlabeled propene.

C-C Stretch: The single bond stretch between C2 and C3 will also be affected by the increased mass at the C2 position.

Skeletal Bending/Rocking Modes: Lower frequency modes involving the entire carbon skeleton, such as the CCC skeletal bending and CH2 rocking modes, are also sensitive to isotopic substitution. researchgate.net

Studies on the far-infrared and Raman spectra of various propene isotopologues have been used to refine the understanding of the molecule's torsional motions and potential energy surface. aip.org The precise shifts observed in the IR and Raman spectra of this compound can thus serve as a powerful tool for confirming the presence and position of the label and for detailed structural studies.

Applications in Chemical Reaction Mechanism Elucidation

Catalytic Reaction Pathway Investigations

Isotopically labeled propene is instrumental in mapping the complex reaction networks that occur on the surface of catalysts. By tracking the position of the ¹³C label in the products, researchers can deduce the sequence of bond-breaking and bond-forming events.

The direct ammoxidation of propane (B168953) to acrylonitrile (B1666552) is an economically attractive alternative to the current industrial process that uses more expensive propene. acs.orgacs.orgfigshare.com The Mo-V-Te-Nb-O mixed oxide catalyst is a promising candidate for this reaction. acs.orgacs.orgfigshare.comacs.orgresearchgate.net To understand the reaction mechanism, studies have utilized ¹³C-labeled propane. acs.orgacs.orgfigshare.comacs.org One key question was whether the reaction proceeds through a direct pathway from propane to acrylonitrile or involves the formation of a C6 intermediate, such as hexadiene, which then fragments. acs.orgacs.org

In a study using 1-¹³C-labeled propane over a Mo-V-Te-Nb-O M1 phase mixed oxide catalyst, the resulting acrylonitrile and unreacted propene were analyzed using ¹³C NMR spectroscopy. acs.org The analysis revealed the labeling pattern in the products, which indicated that a direct conversion pathway is operative. acs.orgacs.orgfigshare.comacs.org The absence of significant scrambling of the ¹³C label to the central carbon position in the propene intermediate or the final acrylonitrile product ruled out the involvement of a symmetric C6 intermediate. acs.org This suggests a direct transformation of the propene intermediate to acrylonitrile without major skeletal rearrangements. acs.orgacs.orgfigshare.comacs.org

These findings are crucial for the rational design of more efficient catalysts for propane ammoxidation.

The selective oxidation of propene yields valuable chemicals like acrolein, acrylic acid, and propylene (B89431) oxide. Understanding the underlying mechanisms is key to improving catalyst selectivity. Isotopic labeling with Propene-2-¹³C can provide insights into the reaction pathways.

For instance, in the selective oxidation of propane to acrylic acid over a MoVTeNb oxide (M1 phase) catalyst, propene is a key intermediate. mdpi.com Isotopic labeling studies have helped to delineate the reaction network, showing that acrylic acid is primarily formed via acrolein. mdpi.com The use of ¹³C-labeled reactants allows researchers to trace the carbon backbone and understand how different products are formed. mdpi.com

In the context of epoxidation, a study on the epoxidation of 1-propene using performic acid utilized ¹³C KIEs to probe the transition state. illinois.edu The nearly identical KIEs for both C1 and C2 suggested a concerted and nearly synchronous formation of the two C-O bonds. illinois.edu

| Reaction | Catalyst/Reagent | Key Finding from ¹³C Labeling | Reference |

|---|---|---|---|

| Propane Ammoxidation | Mo-V-Te-Nb-O M1 Phase | Direct pathway, no significant C6 intermediate or skeletal rearrangement. | acs.orgacs.orgfigshare.comacs.org |

| Propene Ammoxidation | Bismuth Molybdate | Formation of a symmetrical allylic intermediate. | rsc.org |

| Propane Selective Oxidation | MoVTeNb Oxide (M1 Phase) | Propene is a central intermediate; acrylic acid forms via acrolein. | mdpi.com |

| Propene Epoxidation | Performic Acid | Concerted and nearly synchronous C-O bond formation. | illinois.edu |

Zeolites and metal-modified catalysts are widely used for various hydrocarbon transformations. Propene-2-¹³C is a valuable probe for studying the initial steps of propane activation and subsequent reactions on these materials.

Studies on Zn-modified zeolites, such as Zn/H-BEA, have employed ¹³C-labeled propane (including propane-2-¹³C) to investigate the mechanism of propane aromatization. capes.gov.brresearchgate.net Using ¹³C MAS NMR, researchers have identified key intermediates, including a π-complex of propene and σ-allylzinc species, which are formed during the conversion of propane to aromatics. researchgate.net Similarly, on In-modified BEA zeolites, the transformation of propane-2-¹³C has been monitored to understand the dehydrogenation and aromatization pathways. acs.org These studies have shown that propane activation can lead to the formation of indium-propyl species as intermediates in the dehydrogenation to propene. acs.org

In situ ¹³C MAS NMR studies of propane-2-¹³C conversion over gallium-modified MFI zeolites have shown that propane is converted primarily to propene and acrylonitrile. capes.gov.br These studies help in understanding the role of different active sites and the sequence of reactions. Furthermore, research on Zn/MFI catalysts using propane-2-¹³C has pointed to the formation of zinc propyl species at the beginning of the propane conversion, suggesting that propane activation occurs through dissociative adsorption on zinc oxide species. researchgate.net

Selective Oxidation and Epoxidation of Propene

Identification of Reaction Intermediates and Transient Species

A major challenge in catalysis is the direct observation of short-lived reaction intermediates. Propene-2-¹³C, in conjunction with spectroscopic techniques like NMR, allows for the detection and characterization of these fleeting species. acs.orgfigshare.comcapes.gov.br

For example, in the conversion of propene over zeolite HY, in situ solid-state NMR studies with propene-2-¹³C have been instrumental. rsc.org These experiments have helped to distinguish between different proposed intermediates, such as free carbenium ions and surface-bound alkoxy species. rsc.orgcapes.gov.br The absence of low-temperature ¹³C scrambling, a characteristic of free cations, in the zeolite-catalyzed reaction provides strong evidence against the formation of free isopropyl cations as intermediates. rsc.org

Similarly, in the study of propane ammoxidation over Ga-modified MFI zeolites, in situ ¹³C and ¹⁵N MAS NMR using propane-2-¹³C helped to identify the intermediates involved in the conversion to propene and acrylonitrile. capes.gov.br The ability to track the labeled carbon provides direct evidence for the formation of specific surface species. dbatu.ac.in

The trapping of intermediates is another approach where a reactive species is added to the system to capture a transient intermediate, forming a stable, characterizable product. dbatu.ac.in While not directly using Propene-2-¹³C, this concept is complementary to isotopic labeling in mechanistic studies.

Kinetic Isotopic Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By measuring the KIE, chemists can gain insights into the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org

For reactions involving propene, substituting ¹²C with ¹³C at the 2-position can reveal whether this carbon atom is involved in the rate-limiting step. A ¹²C/¹³C KIE greater than 1 (a "normal" KIE) suggests that a bond to the central carbon is being broken or formed in the slowest step of the reaction. The magnitude of the KIE can provide further details about the transition state geometry.

In the oxidative dehydrogenation of propane on vanadium oxide catalysts, KIE studies using deuterated propane have shown that C-H bond dissociation is a kinetically relevant step. osti.gov While this study focused on deuterium (B1214612) KIEs, the principle extends to ¹³C KIEs. For instance, in the epoxidation of 1-propene, ¹³C KIEs were measured at natural abundance to understand the transition state. illinois.edu The observed KIEs were consistent with a concerted, nearly synchronous formation of both C-O bonds. illinois.edu

The measurement of ¹³C KIEs can be challenging due to the small mass difference between ¹²C and ¹³C, resulting in smaller effects compared to deuterium KIEs. wikipedia.org However, advancements in techniques like high-precision isotope ratio mass spectrometry and NMR spectroscopy have made these measurements more accessible. illinois.eduresearchgate.net

| Reaction System | Isotopic Labeling | Key Mechanistic Insight from KIE | Reference |

|---|---|---|---|

| Oxidative Dehydrogenation of Propane | Deuterated Propane | C-H bond dissociation is a kinetically relevant step. | osti.gov |

| Epoxidation of 1-Propene | Natural Abundance ¹³C | Concerted, nearly synchronous C-O bond formation in the transition state. | illinois.edu |

| Gas-phase reactions of unsaturated hydrocarbons with Cl atoms | Natural Abundance ¹³C | KIEs do not show a simple inverse dependence on carbon number, suggesting competing contributions of normal and inverse isotope effects from individual reaction steps. | researchgate.net |

Probing Carbon Skeletal Rearrangements and Isotopic Scrambling Phenomena

Isotopic labeling with Propene-2-¹³C is an excellent method for detecting rearrangements of the carbon skeleton during a reaction. If the ¹³C label, which starts at the central carbon, is found at the terminal positions in the products or intermediates, it is clear evidence of a skeletal rearrangement. This phenomenon is often referred to as isotopic scrambling.

In the context of propane ammoxidation over Mo-V-Te-Nb-O catalysts, the lack of significant ¹³C label scrambling was a key finding that helped to rule out certain mechanistic pathways involving symmetrical intermediates that would lead to scrambling. acs.org

Conversely, studies on the fragmentation of the propane molecular ion using propane-2-¹³C have shown that a small but significant portion of the methane (B114726) loss involves the central carbon atom. aip.orgaip.org This indicates that some degree of carbon skeletal rearrangement occurs prior to or during fragmentation. aip.orgaip.org

In zeolite catalysis, isotopic scrambling is a well-known phenomenon. For example, the transformation of ¹³C-labeled butene isomers over zeolites often leads to a statistical distribution of the label among all carbon positions in the products, indicating rapid skeletal isomerization through carbenium ion or cyclopropane-type intermediates. rsc.org While direct studies on Propene-2-¹³C scrambling in zeolites are part of a broader field, the principles are the same. The detection of ¹³C scrambling in propane conversion over H-ZSM-5, monitored by ¹H MAS NMR, highlights the dynamic nature of hydrocarbon transformations on these catalysts. researchgate.net The rate of intramolecular carbon atom transfer can be quantified, providing valuable kinetic data for mechanistic models. researchgate.net

Determination of Regioselectivity and Stereoselectivity in Synthetic Reactions

The isotopic labeling of propene at the C2 position, creating Propene-2-¹³C, provides a powerful and precise tool for elucidating the mechanisms of complex chemical reactions. By incorporating a ¹³C nucleus at a specific, stereochemically significant position, chemists can track the fate of this carbon atom throughout a reaction sequence. This is most commonly achieved using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish the labeled carbon from the naturally abundant ¹²C atoms. The unique signal of the ¹³C label in the product molecules reveals intricate details about bond-forming and bond-breaking events, offering definitive evidence for the regioselectivity and stereoselectivity of the reaction.

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.com In reactions involving unsymmetrical alkenes like propene, reagents can add in different orientations. Stereoselectivity is the property of a reaction that leads to the preferential formation of one stereoisomer over another. numberanalytics.com Propene-2-¹³C is instrumental in studying both phenomena, particularly in polymerization and hydroformylation reactions.

Elucidation in Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a cornerstone of industrial polymer production, used to manufacture highly stereoregular polypropylene (B1209903). core.ac.uk The mechanism involves the repeated insertion of propene monomers into a transition metal-carbon bond. libretexts.orglibretexts.org The precise way each monomer adds determines the properties of the final polymer. Propene-2-¹³C has been crucial in unraveling the subtleties of this process.

Regioselectivity: The insertion of propene can occur in two primary ways: 1,2-insertion (primary insertion), where the C1 of propene binds to the metal center, or 2,1-insertion (secondary insertion), where C2 binds to the metal. pnas.org These two pathways lead to different polymer microstructures. Most Ziegler-Natta catalysts are highly regioselective, strongly favoring 1,2-insertion. libretexts.orgpnas.org By polymerizing Propene-2-¹³C and analyzing the resulting polypropylene with ¹³C NMR, the position of the enriched ¹³C signal in the polymer backbone confirms the dominant insertion mechanism. A rare 2,1-insertion event (a "regioirregularity") can be easily identified as it places the ¹³C-labeled methyl group in a unique chemical environment, which is readily detectable by NMR. acs.org

Stereoselectivity: The stereochemistry of propene polymerization (isotactic, syndiotactic, or atactic) is governed by how the chiral center created during each insertion relates to the next. By analyzing the ¹³C NMR spectrum, specifically the stereosequences (e.g., pentads like 'mmmm', 'mmmr', 'mrrm') around the labeled carbon, researchers can gain deep insight into the catalyst's stereocontrol. nih.gov For instance, studies using doubly labeled propene (e.g., CH₂=CD¹³CH₃) have allowed for detailed mechanistic investigations into stereoerrors and chain epimerization, where the stereocenter is inverted after the monomer has been incorporated into the polymer chain. nih.gov The analysis of these rare events is made possible by the enhanced sensitivity provided by isotopic labeling.

The table below illustrates how ¹³C labeling helps differentiate between insertion pathways in Ziegler-Natta polymerization.

| Insertion Type | Description | Fate of ¹³C Label from Propene-2-¹³C | ¹³C NMR Observation |

|---|---|---|---|

| 1,2-Insertion (Primary) | The CH₂ group of propene attaches to the catalyst's metal center (M). This is the most common and favored pathway. libretexts.org | The ¹³C label becomes part of the polymer backbone as a methine (CH) group. | A strong signal appears in the methine region of the polymer backbone spectrum. |

| 2,1-Insertion (Secondary) | The CH(CH₃) group of propene attaches to the metal center. This is a less frequent, "regioirregular" insertion. acs.org | The ¹³C label becomes the carbon atom of the methyl (CH₃) side group. | A unique, weaker signal appears in the methyl region, distinct from the unlabeled methyl groups. acs.org |

Elucidation in Hydroformylation

Hydroformylation (or the oxo process) is a major industrial reaction that converts alkenes into aldehydes by adding a formyl group (–CHO) and a hydrogen atom across the double bond. wikipedia.org For an unsymmetrical alkene like propene, the reaction is regioselective, potentially yielding two different constitutional isomers: n-butyraldehyde and isobutyraldehyde. ethz.ch The ratio of these linear to branched products is highly dependent on the catalyst and reaction conditions. ethz.chrsc.org

Using Propene-2-¹³C as the substrate allows for an unambiguous determination of the reaction's regioselectivity. The ¹³C label acts as a tracer, and its final position in the aldehyde product directly corresponds to the initial bond formation.

Anti-Markovnikov Addition: Leads to the linear product, n-butyraldehyde. The formyl group adds to the C1 of propene.

Markovnikov Addition: Leads to the branched product, isobutyraldehyde. The formyl group adds to the C2 of propene.

By analyzing the product mixture with ¹³C NMR, the location of the enriched signal immediately identifies the resulting isomer, allowing for precise quantification of the linear-to-branched ratio and providing insight into the catalytic mechanism.

The following table details the expected outcome for the hydroformylation of Propene-2-¹³C.

| Product Isomer | Addition Type | Position of ¹³C Label | Significance |

|---|---|---|---|

| n-Butyraldehyde | Anti-Markovnikov | The label remains at the C2 position of the butyraldehyde (B50154) chain. | Indicates the hydrogen atom added to C2 and the formyl group added to C1 of the original propene. |

| Isobutyraldehyde | Markovnikov | The label is now the carbonyl carbon (C1) of the aldehyde group. | Indicates the hydrogen atom added to C1 and the formyl group added to C2 of the original propene. |

Applications in Polymer Chemistry and Materials Science

Elucidation of Polymerization Mechanisms

The strategic placement of the ¹³C label on the second carbon of the propene molecule is critical for elucidating polymerization mechanisms. This specific labeling allows for unambiguous monitoring of the monomer's fate during polymerization, providing clear spectroscopic signals that detail insertion processes and polymer architecture.

In the study of propene homopolymerization, Propene-2-13C is instrumental in understanding the formation of polypropylene (B1209903). The analysis of the resulting polymer by ¹³C NMR spectroscopy reveals detailed information about the sequence of monomer insertion, which dictates the material's properties. For instance, the use of C₁-symmetric metallocene catalysts can produce homopolymers with varying tacticities. mdpi.com The analysis of polymers synthesized with these catalysts shows distinct resonances in the methyl region of the ¹³C NMR spectrum, corresponding to different stereochemical pentads (sequences of five monomer units), such as mmmm, mmmr, and rrrr, which describe the relative stereochemistry of adjacent methyl groups on the polymer chain. mdpi.com This level of detail helps in understanding how catalyst structure influences the stereoregularity of the polymer.

This compound is extensively used in copolymerization studies to understand how different monomers are incorporated into the polymer backbone. A significant area of research is the copolymerization of propene with cyclic olefins like norbornene, which can lead to materials with unique thermal and mechanical properties. pnrjournal.com

The characterization of propene-norbornene (P-N) copolymers synthesized with metallocene catalysts such as rac-Et(indenyl)₂ZrCl₂/MAO is greatly facilitated by ¹³C NMR. acs.org The labeled propene provides distinct signals that help assign the complex spectra of these copolymers. acs.orgresearchgate.net This allows for the quantitative determination of the copolymer's composition and microstructure, including the distribution of monomer units at the triad (B1167595) level (sequences of three monomer units). acs.org Researchers can identify specific sequences like isolated norbornene units, alternating propene-norbornene structures, and blocks of polypropylene within the copolymer chain. researchgate.netmdpi.com Such detailed microstructural analysis is crucial for correlating the synthesis conditions and catalyst type with the final properties of the P-N copolymers. pnrjournal.comacs.org For example, studies have shown that increasing the norbornene content in the feed can lead to a significant amount of 1,3-propene misinsertions. acs.org

Propene Homopolymerization Processes

Investigation of Chain Initiation, Propagation, and Termination Steps

Understanding the fundamental steps of polymerization—initiation, propagation, and termination—is critical for controlling polymer synthesis. This compound labeling provides a direct window into these processes.

Initiation: This is the first step where the catalyst activates a monomer, starting the growth of a polymer chain. savemyexams.comucr.edu By using labeled cocatalysts or monomers, the very first insertion events can be tracked. For example, studies using certain Ziegler-Natta catalysts with ¹³C-enriched cocatalysts have shown that the stereocontrol of the polymerization is established at the very first monomer addition, confirming the chirality of the catalytic center is the directing force. researchgate.net

Propagation: This step involves the sequential addition of monomer units to the growing polymer chain. savemyexams.com The use of selectively labeled propene, such as 1-¹³C-propene, in conjunction with NMR spectroscopy allows for the direct observation of the living catalyst and the determination of propagation kinetics. nih.gov Studies with specific zirconocene (B1252598) catalysts have identified different energy barriers for primary (1,2) versus secondary (2,1) propene insertion, explaining the high regiospecificity observed during the propagation phase. acs.org

Termination: This step ends the growth of a polymer chain. Common termination pathways include β-hydride elimination or chain transfer to the monomer, which result in unsaturated end-groups in the polymer chain. mdpi.com ¹³C NMR analysis of polymers made with this compound can identify and quantify these end-groups, such as vinylidene and 2-butenyl terminals. acs.org This information reveals the predominant termination mechanisms for a given catalyst system and polymerization conditions. mdpi.comacs.org

Role of Catalyst Systems (e.g., Metallocenes, Ziegler-Natta) in Polymer Stereospecificity and Tacticity

The choice of catalyst is paramount in determining the stereochemistry of polypropylene. This compound is a key component in studies aimed at understanding how different catalyst systems control polymer tacticity (the spatial arrangement of the methyl groups along the chain).

Metallocene Catalysts: These are homogeneous catalysts known for producing polymers with well-defined microstructures. uni-konstanz.de The structure of the metallocene ligand framework directly influences the stereochemical outcome of the polymerization.

Isospecific Catalysts: C₂-symmetric zirconocenes, such as rac-Me₂C(3-t-Bu-1-Ind)₂ZrCl₂, are highly isospecific, meaning they predominantly produce polypropylene with all methyl groups on the same side of the polymer chain (isotactic). acs.org However, ¹³C NMR studies on polymers produced by these catalysts reveal the presence of regioirregularities (e.g., secondary 2,1-insertions), especially at the beginning of the chain. acs.orgacs.org

Syndiospecific Catalysts: Cₛ-symmetric metallocenes typically yield syndiotactic polypropylene, where the methyl groups alternate their positions. mdpi.com In contrast to isospecific systems, these catalysts are generally highly regiospecific. acs.org

Atactic Catalysts: Achiral metallocenes like Cp₂ZrCl₂ produce atactic polypropylene, where the methyl group orientation is random. kpi.ua

Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium chlorides, that are the workhorses of industrial polypropylene production. researchgate.net While highly effective, their complex, multi-site nature makes mechanistic studies challenging. Using ¹³C-labeled propene and cocatalysts helps to probe the structure of the active sites and understand how external donors (Lewis bases) can modify these sites to improve stereospecificity. researchgate.net

The data below summarizes findings from studies using different catalyst types.

| Catalyst Type | Example Catalyst | Primary Tacticity | Key Findings from ¹³C Labeling Studies |

|---|---|---|---|

| Isospecific Metallocene | rac-Me₂C(3-t-Bu-1-Ind)₂ZrCl₂ | Isotactic | Produces highly regular polymer chains but can introduce regioerrors (2,1 insertions) during initiation. acs.org |

| Syndiospecific Metallocene | Me₂C(Cp)(Flu)ZrCl₂ | Syndiotactic | Demonstrates high regiospecificity compared to isospecific systems. acs.org Chain migratory insertion is the dominant mechanism. mdpi.com |

| Ziegler-Natta | δ-TiCl₃/Al(C₂H₅)₂Cl | Isotactic | Stereoregulation is dictated by the chirality of the catalytic center from the first monomer insertion. researchgate.net |

| Atactic Metallocene | Cp₂ZrCl₂ | Atactic | Produces polymers with complex ¹³C NMR spectra indicative of a random microstructure. kpi.ua |

Microstructure Analysis of Propene-Based Polymers via ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is the most powerful technique for the detailed microstructural analysis of polypropylene, and the use of this compound enhances its capabilities significantly. The chemical shift of a carbon atom in a polymer chain is highly sensitive to its local environment, including the stereochemical arrangement of neighboring monomer units.

By analyzing the methyl region of the ¹³C NMR spectrum (typically between 17 and 22 ppm), one can determine the polymer's tacticity at the pentad level. mdpi.com This provides a statistical distribution of the different stereosequences along the polymer chain. In copolymer analysis, such as for propene-norbornene systems, ¹³C NMR allows for the assignment of complex resonances and the quantification of comonomer content and distribution. acs.orgacs.org The ability to identify signals from specific triads (e.g., PPN, PNP, NPN) provides a deep understanding of the copolymer's architecture, which is essential for developing materials with tailored properties. acs.org

The table below shows typical ¹³C NMR chemical shifts for various pentads in polypropylene, which are used to determine its microstructure.

| Pentad | Typical Chemical Shift (ppm) | Stereo-arrangement |

|---|---|---|

| mmmm | ~19.60 | Isotactic |

| mmmr | ~19.40–19.31 | - |

| rmmr | ~18.96–18.85 | - |

| mmrr | ~18.76–18.70 | - |

| rmrr + mrmm | ~18.65–18.57 | - |

| rrrr | ~18.19–18.08 | Syndiotactic |

| rrrm | ~17.99–17.87 | - |

Applications in Biochemical and Biological Systems Non Human Contexts

Enzymatic Reaction Mechanism Studies In Vitro (e.g., Propylene (B89431) Metabolism in Bacteria)

Propene-2-¹³C is a sophisticated tool for probing the mechanisms of enzymes in vitro. By analyzing kinetic isotope effects (KIEs), researchers can gain insights into the rate-limiting steps of an enzymatic reaction. A ¹³C-KIE study can reveal whether the bond to the labeled carbon is broken or formed in the transition state of the slowest step of the reaction. nih.gov

The aerobic metabolism of propylene in bacteria such as Xanthobacter autotrophicus Py2 provides a clear example of where Propene-2-¹³C can be applied. researchgate.net This process involves a four-step pathway that converts propylene into central metabolic intermediates. researchgate.net

Key Enzymes in Bacterial Propylene Metabolism:

| Enzyme | Abbreviation | Function |

| Propylene Monooxygenase | PMO | Catalyzes the initial epoxidation of propylene to propylene oxide. |

| Propylene Oxide Carboxylase | POC | Converts propylene oxide to acetoacetate (B1235776). |

| NADPH:2-ketopropyl-coenzyme M oxidoreductase/carboxylase | 2-KPCC | Catalyzes the reductive cleavage and carboxylation of 2-ketopropyl-coenzyme M (2-KPC) to form acetoacetate and coenzyme M (CoM). researchgate.net |

| Acetoacetyl-CoA Synthetase | - | Activates acetoacetate to acetoacetyl-CoA for entry into central metabolism. |

One of the most unique reactions in this pathway is the carboxylation step. researchgate.net Studies have identified an unusual enzyme, NADPH:2-ketopropyl-coenzyme M oxidoreductase/carboxylase (2-KPCC), which catalyzes the carboxylation of a propylene-derived intermediate. researchgate.net Using Propene-2-¹³C as the ultimate precursor in an in vitro assay with purified 2-KPCC would allow researchers to follow the ¹³C label directly into the product, acetoacetate. This confirms the regioselectivity of the carboxylation reaction and can be used in KIE studies to elucidate the catalytic mechanism. nih.govmdpi.com Such experiments are crucial for understanding how these enzymes perform their unique and often challenging chemical transformations. researchgate.netnih.gov

Stable Isotope-Assisted Metabolomics (SIAM) for Tracing Biotransformations in Complex Biological Matrices

Stable Isotope-Assisted Metabolomics (SIAM) is a powerful method for tracing the fate of compounds in complex biological systems like soil, sediments, or gut microbiomes. nih.govnih.gov The technique involves introducing a ¹³C-labeled substrate into the matrix and using high-resolution mass spectrometry (HRMS) to detect metabolites that contain the label. frontiersin.orgnih.gov This allows for the confident identification of biotransformation products derived from the specific substrate, even amidst a vast background of unlabeled endogenous molecules. nih.gov

The application of SIAM with Propene-2-¹³C can uncover the environmental fate of this volatile organic compound. When released into the environment, propene can be metabolized by diverse microbial communities. By incubating a soil or water sample with Propene-2-¹³C, researchers can:

Identify Degradation Products: Trace the ¹³C label into a series of downstream metabolites, revealing the operative degradation pathways within the microbial community. nih.gov

Discover Novel Pathways: Detect previously unknown or unexpected metabolites, suggesting novel enzymatic activities or metabolic routes. nih.govnih.gov

Characterize Conjugation Reactions: Identify phase II metabolites where the propene-derived molecule is conjugated with other molecules like sulfates or amino acids, which can provide clues about the types of microorganisms involved (e.g., fungi vs. bacteria). nih.gov

The core principle of SIAM is the detection of isotopic doublets in the mass spectrum. A metabolite derived from Propene-2-¹³C will appear alongside its natural-abundance (unlabeled) counterpart, separated by a specific mass difference corresponding to the number of ¹³C atoms incorporated. This clear signature allows for automated data mining to reconstruct metabolic pathways. nih.gov

| Parameter | Description | Example with Propene-2-¹³C |

|---|---|---|

| Labeled Substrate | The ¹³C-enriched compound introduced into the system. | Propene-2-¹³C (CH₃¹³CH=CH₂) |

| Biological Matrix | The complex environment where biotransformation occurs. | Soil slurry, activated sludge, microbial co-culture. nih.govresearchgate.net |

| Detection Method | High-resolution mass spectrometry (e.g., LC-HRMS). | Detects mass differences between labeled and unlabeled molecules. frontiersin.org |

| Expected Outcome | Identification of labeled metabolites and pathway reconstruction. | Detection of labeled intermediates like ¹³C-acetone, ¹³C-acetoacetate, and their subsequent products. nih.govnih.gov |

Biosynthetic Pathway Investigations of Natural Products

The biosynthesis of complex natural products by microorganisms often involves the assembly of smaller precursor molecules derived from central metabolism. Stable isotopes like ¹³C have been fundamental in elucidating how these intricate molecules are constructed. rsc.orgresearchgate.net By feeding a labeled precursor to a producing organism, scientists can determine which atoms in the final natural product are derived from that precursor, effectively deconstructing the biosynthetic logic. rsc.orgoup.com

Propene-2-¹³C can serve as a precursor for building blocks used in natural product synthesis. Through metabolic breakdown, Propene-2-¹³C can be converted to ¹³C-labeled acetyl-CoA or propionyl-CoA. These activated thioesters are common starter or extender units in the biosynthesis of polyketides, a large class of structurally diverse and often bioactive natural products. mdpi.combeilstein-journals.org

For example, if a microorganism that produces a polyketide natural product is fed Propene-2-¹³C, the label may be incorporated into the polyketide backbone. Analysis of the final product by ¹³C-NMR spectroscopy would reveal the specific locations of the ¹³C atoms. This labeling pattern provides direct evidence for the precursor units used in the assembly-line synthesis catalyzed by Polyketide Synthase (PKS) enzymes. mdpi.com

Illustrative Application in Polyketide Biosynthesis:

| Step | Description |

| 1. Precursor Feeding | A culture of a microorganism known to produce a natural product (e.g., an antibiotic) is supplied with Propene-2-¹³C. |

| 2. Metabolic Conversion | The microorganism metabolizes Propene-2-¹³C into central metabolic precursors. For instance, it could be converted to [2-¹³C]acetyl-CoA. |

| 3. Biosynthetic Incorporation | The labeled precursor, [2-¹³C]acetyl-CoA, is used by the Polyketide Synthase (PKS) machinery as a building block to construct the carbon skeleton of the natural product. oup.com |

| 4. Analysis and Elucidation | The natural product is isolated, and its ¹³C labeling pattern is determined by ¹³C-NMR or MS/MS. The specific positions of the ¹³C labels reveal which parts of the molecule were derived from the C2 position of the original propene, helping to map the entire biosynthetic pathway. rsc.org |

This strategy has been instrumental in understanding the biosynthesis of numerous important compounds and provides the foundational knowledge needed for metabolic engineering efforts aimed at producing novel or higher yields of valuable natural products. rsc.orgresearchgate.net

Applications in Environmental and Atmospheric Chemistry

Tracing Biodegradation Pathways of Propene and its Derivatives in Environmental Matrices

The use of Propene-2-13C is fundamental to elucidating the intricate pathways of microbial degradation of propene in various environmental settings, such as contaminated soil and water. When microorganisms consume this compound as a carbon source, the ¹³C label is incorporated into metabolic intermediates and cellular biomass. nih.gov By analyzing the distribution of the ¹³C label in these downstream products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can reconstruct the metabolic sequence. acs.org

Microbial degradation of alkenes like propene can be initiated in several ways, primarily through oxidation of the double bond to form an epoxide (1,2-epoxypropane) or by hydroxylation at the terminal methyl group. wur.nl Using this compound allows for the definitive differentiation of these initial steps.

Pathway 1: Epoxidation at the Double Bond: If bacteria utilize a monooxygenase to attack the double bond, the initial product is 1,2-epoxypropane, with the ¹³C label remaining at the central carbon position. Subsequent enzymatic reactions, such as carboxylation, would lead to metabolites like acetoacetic acid, where the fate of the labeled carbon can continue to be traced. wur.nl

Pathway 2: Hydroxylation of the Methyl Group: An alternative initial attack at the terminal methyl group would yield allyl alcohol. This pathway is considered less common for propene-utilizing bacteria but is a known mechanism for other hydrocarbon-degrading microbes. wur.nl

Stable Isotope Probing (SIP) with this compound is a key technique in these studies. By introducing the labeled compound into an environmental sample, scientists can identify the specific microorganisms responsible for its degradation. The ¹³C from the propene is incorporated into the microorganisms' cellular components, such as DNA, RNA, and phospholipids. Extracting and analyzing these biomarkers reveals which species are actively consuming the substrate. researchgate.net

Table 1: Hypothetical ¹³C Labeling in Propene Biodegradation Intermediates This interactive table illustrates how the position of the ¹³C label from Propene-2-¹³C would appear in key intermediates of different proposed degradation pathways.

| Starting Compound | Pathway | Key Intermediate | Expected ¹³C Position | Significance |

| Propene-2-¹³C | Epoxidation | 1,2-Epoxypropane-¹³C₂ | Labeled at the central carbon of the propane (B168953) backbone. | Confirms initial enzymatic attack on the C=C double bond. wur.nl |

| Propene-2-¹³C | Carboxylation of Epoxide | Acetoacetic Acid | Label could be at the carbonyl or methylene (B1212753) carbon, depending on the cleavage mechanism. | Elucidates the downstream processing of the epoxide intermediate. wur.nl |

| Propene-2-¹³C | Hydroxylation | Allyl Alcohol-¹³C₂ | Labeled at the vinyl carbon adjacent to the hydroxyl group. | Indicates initial enzymatic attack on the terminal methyl group. wur.nl |

| Propene-2-¹³C | Fumarate Addition | Isopropylsuccinic acid | Labeled at the carbon atom where the succinate (B1194679) molecule was added. | Identifies an anaerobic degradation pathway common for alkanes. oup.comnih.gov |

Research using ¹³C-labeled propane has demonstrated significant isotopic fractionation during microbial oxidation, with a notable enrichment of ¹³C at the central carbon position in the residual propane. pnas.orgpnas.org This finding underscores the microbial preference for attacking the central carbon, a principle that is directly applicable to studies using this compound to investigate analogous anaerobic pathways involving addition to fumarate. nih.govpnas.org

Investigation of Atmospheric Oxidation and Degradation Mechanisms

Propene is a significant volatile organic compound (VOC) in the troposphere, contributing to the formation of ground-level ozone and secondary organic aerosols (SOAs). pnas.orgpku.edu.cn Understanding its atmospheric oxidation pathways is crucial for accurate air quality modeling. This compound is an invaluable tool for this purpose, as it allows for the precise tracking of the central carbon atom through a complex web of radical-initiated reactions. researchgate.net

The primary daytime oxidant for propene in the atmosphere is the hydroxyl radical (OH). The OH radical can add to either carbon of the double bond, forming two different hydroxyalkyl radicals. The position of the ¹³C label in this compound allows researchers to distinguish between these two initial addition products and follow their subsequent reactions.

OH addition to C-1: This forms a secondary radical with the radical center on the ¹³C-labeled C-2 carbon.

OH addition to C-2: This forms a primary radical on the C-1 carbon, with the ¹³C label on the adjacent C-2 carbon bearing the new hydroxyl group.

Following the initial OH addition, the resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The fate of this RO₂ radical depends on the concentration of nitrogen oxides (NOx), leading to different product distributions. acs.orgcopernicus.org By analyzing the mass and structure of the final oxidation products (e.g., aldehydes, ketones, and organic nitrates) and identifying the location of the ¹³C label, scientists can determine the branching ratios of the reaction pathways. researchgate.net

Table 2: Tracking Propene-2-¹³C in an OH-Initiated Atmospheric Oxidation Pathway This interactive table shows the expected location of the carbon-13 label in the initial products of the atmospheric oxidation of Propene-2-¹³C.

| Reactant | Reaction Step | Intermediate/Product | Expected ¹³C Position | Mechanistic Insight |

| Propene-2-¹³C | OH addition to C-1 | 2-hydroxypropyl radical | Radical center on the labeled carbon (C-2). | Traces the more favorable addition pathway leading to a more stable secondary radical. |

| Propene-2-¹³C | OH addition to C-2 | 1-hydroxy-2-propyl radical | Labeled carbon (C-2) bonded to the OH group. | Traces the less favorable addition pathway leading to a primary radical. |

| 2-hydroxy-2-(¹³C)-propyl radical + O₂ | O₂ Addition | 2-hydroxy-2-(¹³C)-propylperoxy radical | Labeled at the carbon bearing the peroxy group. | Follows the fate of the secondary radical into peroxy chemistry. acs.org |

| 1-hydroxy-2-(¹³C)-propyl radical + O₂ | O₂ Addition | 1-hydroxy-2-(¹³C)-propylperoxy radical | Labeled at the carbon adjacent to the peroxy group. | Follows the fate of the primary radical into peroxy chemistry. acs.org |

| Peroxy Radicals + NO | Reaction with NO | Acetaldehyde + Formaldehyde-¹³C | Label appears in formaldehyde (B43269) if the C1-C2 bond breaks. | Determines the fragmentation pattern of the alkoxy radical intermediate. |

| Peroxy Radicals + NO | Reaction with NO | Acetone-¹³C₂ + other products | Label appears on the carbonyl carbon of acetone. | Identifies pathways leading to ketone formation. |

Experiments in smog chambers using labeled compounds help validate and refine chemical mechanisms used in atmospheric models. pku.edu.cn The use of this compound can help unravel complex reaction sequences, such as the formation of chlorine-containing organic compounds in marine or coastal areas where chlorine atom (Cl·) chemistry is significant. researchgate.net

Studies on Bioremediation Processes Utilizing Labeled Propene

Bioremediation is a technology that uses microorganisms to clean up contaminated sites. epa.govmdpi.com Propane is sometimes injected into aquifers as a co-metabolite to stimulate the bioremediation of chlorinated solvents like trichloroethene (TCE), as the enzymes produced by propane-degrading bacteria can also degrade the target contaminants. researchgate.net this compound can be used in field or laboratory studies to trace the effectiveness of such processes.

By introducing this compound into a bioremediation system, researchers can achieve several key objectives:

Confirm Microbial Activity: The conversion of this compound to labeled carbon dioxide (¹³CO₂) or its incorporation into microbial biomass provides direct evidence of active biodegradation. oup.com

Identify Active Microorganisms: As in biodegradation studies (7.1), Stable Isotope Probing (SIP) can be applied. By analyzing for ¹³C-enriched DNA or RNA, the specific bacterial species responsible for the degradation can be identified from a complex microbial community. nih.govresearchgate.net This information is vital for optimizing bioremediation strategies.

Quantify Degradation Rates: Isotope fractionation analysis of the residual this compound can provide data on the rate of biodegradation. As microbes preferentially consume the lighter ¹²C isotope, the remaining propene becomes enriched in ¹³C, and the extent of this enrichment can be correlated with the amount of substrate degraded. oup.compnas.org

Trace Co-metabolism: In studies of co-metabolic bioremediation, labeled propene can help confirm that the degradation of a primary contaminant (like TCE) is linked to the metabolism of the added substrate (propene).

Table 3: Application of Propene-2-¹³C in a Bioremediation Study This interactive table outlines the steps and expected outcomes when using Propene-2-¹³C to investigate the bioremediation of a site co-contaminated with a chlorinated solvent.

| Step | Action | Analysis Method | Expected Outcome/Insight |

| 1. Baseline | Characterize the contaminated site's geochemistry and microbial community. | Gas Chromatography (GC), qPCR, 16S rRNA sequencing. | Determine initial contaminant levels and presence of potential degrading bacteria. frontiersin.org |

| 2. Injection | Introduce Propene-2-¹³C into the test plot as a primary substrate. | - | Initiate the bioremediation process. |

| 3. Monitoring | Collect groundwater and soil gas samples over time. | GC-Isotope Ratio Mass Spectrometry (GC-IRMS). | Detect the production of ¹³CO₂ and an increase in the δ¹³C value of the remaining propene. oup.com |

| 4. Biomarker Analysis (SIP) | Extract DNA/RNA from soil/water samples. | Ultracentrifugation, Sequencing. | Identify the ¹³C-enriched DNA/RNA to pinpoint the specific microorganisms actively consuming the propene. nih.govresearchgate.net |

| 5. Contaminant Analysis | Measure concentrations of the target contaminant (e.g., TCE) and its daughter products. | GC-Mass Spectrometry (GC-MS). | Correlate the consumption of Propene-2-¹³C with a decrease in the concentration of the target contaminant. researchgate.net |

These studies provide direct, field-relevant evidence of bioremediation efficacy, moving beyond simple chemical concentration measurements to offer a deeper understanding of the underlying biological processes. frontiersin.org

Computational and Theoretical Investigations of Propene 2 13c

Quantum Chemical Calculations for Reaction Pathways and Energetics

For instance, in the context of the bimolecular reactions of o-benzyne with propene at high temperatures, quantum chemical calculations have been employed to explore potential reaction pathways. dlr.de These studies have shown that for reactants with allylic hydrogen atoms, such as propene, a concerted, ene-type reaction via a six-membered cyclic transition state is a highly favorable pathway. dlr.de This ene-type reaction exhibits a significantly lower transition state barrier compared to other pathways, such as those involving biradical intermediates or direct hydrogen transfer. dlr.de

In another example, the epoxidation of propene on gold/titania catalysts has been investigated using DFT calculations to understand the reaction mechanism. rsc.org These calculations revealed that the formation of propylene (B89431) oxide (PO) can proceed through different routes depending on the co-reactant used, with distinct activation energies for each pathway. rsc.org Specifically, the epoxidation without a co-reactant was found to be energetically demanding, with a calculated activation barrier of 107 kJ mol⁻¹. rsc.org

DFT calculations have also been used to study the E2 elimination reaction of 2-bromopropane (B125204) to form propene. sciepub.comsciepub.com These studies provide insights into the reaction mechanism, activation energy, and the electronic structure changes that occur during the reaction. sciepub.comsciepub.com By analyzing the energy profiles, a deeper understanding of the transition states can be achieved. sciepub.com

The following table summarizes the calculated activation energies for different reactions involving propene, as determined by quantum chemical methods.

| Reaction | Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| o-Benzyne + Propene (Ene-type reaction) | DFT/MP2 | 20 |

| o-Benzyne + Propene (Biradical pathway, first transition state) | DFT/MP2 | 33 |

| Propene Epoxidation (without co-reactant) | DFT | 107 |

| Propene Epoxidation (with H₂ assistance) | DFT | 63 (for OOH attack on C=C) |

| Propene Epoxidation (with CO assistance) | DFT | 83 |

Molecular Dynamics Simulations of Reactions Involving Labeled Propene

Molecular dynamics (MD) simulations offer a way to study the time evolution of chemical systems, providing insights into the dynamic processes of reactions. While specific MD simulations focusing solely on Propene-2-13C are not extensively documented in the provided search results, the principles can be applied to understand its reactive behavior.

Ab initio molecular dynamics (AIMD) simulations have been used to investigate the mechanism of propene epoxidation with an O₂–H₂O mixture on a gold/alumina (B75360) catalyst. acs.org These simulations have identified the hydroperoxyl (OOH) radical, formed from the activation of molecular oxygen by water, as a key oxidizing species. acs.org This intermediate can then react with propene to form epoxypropane. acs.org The use of this compound in such simulations could provide detailed information on the bond-breaking and bond-forming events at the labeled carbon atom.

Furthermore, reactive molecular dynamics simulations, using force fields like ReaxFF, have been successfully employed to study complex chemical processes such as pyrolysis, oxidation, and catalysis of hydrocarbons. These methods can reveal detailed energy changes and chemical pathways from an atomistic perspective. Applying these techniques to systems containing this compound would allow for a direct investigation of how the isotopic label influences the reaction dynamics and product distributions. For example, in the reforming of propane (B168953) on platinum surfaces, MD simulations have been used to map out reaction networks, identifying pathways for propylene formation. rsc.org

Predictive Modeling of Spectroscopic Parameters (e.g., 13C NMR Chemical Shifts)

Computational methods are highly valuable for predicting spectroscopic parameters, which is particularly relevant for isotopically labeled compounds like this compound. The prediction of 13C NMR chemical shifts is a key application.

Methodologies combining ab initio DFT computations with molecular mechanics have been developed to interpret the 13C NMR spectra of polymers, such as propene-norbornene copolymers. researchgate.net These approaches use methods like the Gauge-Including Atomic Orbital (GIAO) method with large basis sets to calculate theoretical 13C chemical shifts. researchgate.netmdpi.com The accuracy of these predictions is often high enough to allow for unambiguous assignment of complex NMR signals. researchgate.net

Recent advancements in machine learning have also led to the development of deep learning approaches, such as message passing neural networks (MPNNs), for predicting 13C NMR chemical shifts in small molecules. mestrelab.com These models are trained on large datasets of known structures and their corresponding spectra, and they can achieve high accuracy in their predictions. mestrelab.com Such predictive tools can be invaluable for confirming the structure of newly synthesized labeled compounds and for interpreting their spectra.

The accuracy of DFT-based chemical shift predictions depends on the choice of functional, basis set, and solvent model. mdpi.com Benchmark studies have been conducted to identify the best-performing combinations for both ¹H and ¹³C NMR chemical shift predictions. mdpi.com For ¹³C chemical shifts, the ωB97X-D functional with the def2-SVP basis set, combined with a polarizable continuum solvent model (PCM), has been shown to provide good accuracy. mdpi.com

The following table showcases the performance of different computational methods in predicting 13C NMR chemical shifts.

| Methodology | Key Features | Application |

|---|---|---|

| DFT (GIAO) | Uses quantum mechanical principles to calculate shielding tensors. | Polymer microstructure elucidation, small molecule structure verification. researchgate.netmdpi.com |

| Machine Learning (MPNN) | Trained on large datasets of experimental data. | High-throughput prediction of chemical shifts for small molecules. mestrelab.com |

| Hybrid MM/DFT | Combines the efficiency of molecular mechanics with the accuracy of DFT. | Complex systems like copolymers. researchgate.net |

Theoretical Studies on Isotopic Effects and Electronic Structure

Theoretical studies are crucial for understanding the fundamental principles behind isotopic effects. The substitution of a ¹²C atom with a ¹³C atom in propene, creating this compound, leads to subtle but measurable changes in the molecule's properties, which can be explored through computational models.

The theoretical basis for isotope effects lies in the fact that the potential energy surface of a molecule is independent of the isotopic composition (the Born-Oppenheimer approximation). annualreviews.org However, the vibrational energy levels of the molecule are mass-dependent. Heavier isotopes lead to lower vibrational frequencies, which can affect reaction rates (kinetic isotope effects, KIEs) and equilibrium positions (thermodynamic isotope effects).

Theoretical calculations can be used to predict KIEs for various reaction mechanisms. For example, in the Lewis acid-catalyzed ene reaction of formaldehyde (B43269) with substituted propenes, DFT calculations have been used to study the influence of substituents and to support a stepwise reaction mechanism. researchgate.net By comparing calculated KIEs with experimental values, it is possible to gain detailed insights into the transition state structure. researchgate.netpku.edu.cn